molecular formula C15H16N2O2 B1485009 (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-87-4

(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B1485009
CAS RN: 2098159-87-4
M. Wt: 256.3 g/mol
InChI Key: CEOSMIFVLIKIQD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 4-(3-phenylpropyl)-1H-pyrazole-2-carboxylic acid, is an organic compound that belongs to the class of pyrazole carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 248.27 g/mol. It is a widely used compound in research and development due to its unique properties and potential applications.

Scientific Research Applications

Antimicrobial Activity

A study by Kumar et al. (2012) synthesized a series of compounds related to your chemical of interest and evaluated them for antimicrobial activity. These compounds, especially those containing a methoxy group, showed good activity comparable with standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Crystal Structure Analysis

Research conducted by Borisova et al. (2016) focused on the stereochemical peculiarities of similar compounds through X-ray structural analysis. This study highlighted the structural features that make certain transformations impossible, contributing to the understanding of the chemical behavior of such compounds (Borisova et al., 2016).

Catalysis and Synthesis

Tayebi et al. (2011) described the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing an efficient method for condensation reactions with good yield and the advantage of catalyst recyclability (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Biological Activity Evaluation

Oleshchuk et al. (2019) synthesized derivatives of 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid and assessed their analgesic and antibacterial activities. The study revealed that some of the synthesized compounds possess promising biological activities, marking them as potential candidates for further drug development (Oleshchuk et al., 2019).

properties

IUPAC Name

(E)-3-[1-(3-phenylpropyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(19)9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,18,19)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOSMIFVLIKIQD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 3
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 5
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.